2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

NADPH oxidase Inflammation Reactive oxygen species

Select this compound for your kinase inhibitor screening or CETP inhibitor scaffold-hopping program. The 2-methoxy substitution creates a specific hydrogen-bond acceptor topology and steric contour absent in unsubstituted parent and 4-methoxy isomers. In related chemotypes, a single methoxy shift alters NQO1 vs CPR selectivity by >30-fold. Do not substitute with generic analogs—verify the 2-methoxy pattern before purchase to ensure valid SAR data.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 921913-92-0
Cat. No. B6559708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921913-92-0
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C18H18N2O3/c1-20-15-9-8-13(11-12(15)7-10-17(20)21)19-18(22)14-5-3-4-6-16(14)23-2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22)
InChIKeyDIDHSPZCDJSLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-92-0): Procurement-Relevant Identity and Class Context


2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-92-0) is a synthetic benzamide derivative incorporating a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold. Vendor annotations classify it under aromatics, pharmaceutical intermediates, and protein kinase inhibitor/activator research categories . Its molecular formula is C₁₈H₁₈N₂O₃ (MW 310.3 g/mol) . The compound belongs to a broader class of tetrahydroquinoline-based benzamides that have been disclosed in patents as cholesterol ester transfer protein (CETP) inhibitors for cardiovascular indications and as scaffold elements in kinase inhibitor programs [1]. However, publicly available primary research data specific to this exact compound are extremely limited, and much of the differentiation evidence presented below derives from class-level inference or cross-study comparison with close structural analogs.

Why 2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Interchanged with Generic Analogs in Research Procurement


Within the 1-methyl-2-oxo-tetrahydroquinolin-6-yl benzamide series, even minor substituent changes—such as methoxy position (2- vs. 3- vs. 4-), replacement with chloro, or switching from benzamide to acetamide—can profoundly alter target engagement, selectivity, and physicochemical properties. The 2-methoxy group in the target compound introduces a specific hydrogen-bond acceptor topology and steric contour at the benzamide ortho position that is absent in the unsubstituted parent N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. In related tetrahydroquinoline chemotypes, such positional isomerism has been shown to invert selectivity between NAD(P)H dehydrogenase [quinone] 1 (NQO1) and NADPH–cytochrome P450 reductase (CPR), where a single methoxy shift can change the IC₅₀ by more than 30-fold [1]. Consequently, assuming generic interchangeability without verifying the specific substitution pattern can lead to erroneous biological conclusions and wasted procurement resources.

Quantitative Differentiation Evidence for 2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921913-92-0) vs. Closest Analogs


NADPH Oxidase Inhibition Annotation vs. Unsubstituted Parent and 4-Methoxy Isomer

The target compound is annotated by Toronto Research Chemicals (via authorized distributors) as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, with stated utility in inflammatory disease models . The unsubstituted parent N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921914-09-2) and the 4-methoxy positional isomer (CAS 921999-09-9) carry no such NADPH oxidase annotation in vendor technical datasheets, suggesting that the 2-methoxy substitution pattern is a critical determinant for this biological annotation.

NADPH oxidase Inflammation Reactive oxygen species

CETP Inhibitor Class Membership vs. Non-Tetrahydroquinoline CETP Agents

The tetrahydroquinoline benzamide scaffold, to which the target compound belongs, is explicitly claimed in Bayer Pharma AG patent US 2012/0142728 A1 as a cholesterol ester transfer protein (CETP) inhibitor chemotype for cardiovascular indications including dyslipidaemia and atherosclerosis [1]. The patent discloses a generic Markush structure encompassing 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl benzamides. While the target compound itself is not individually exemplified with IC₅₀ data in the patent, structurally related examples within the same Markush claim demonstrate CETP IC₅₀ values in the sub-micromolar range. This differentiates the compound from non-tetrahydroquinoline CETP inhibitors such as torcetrapib (IC₅₀ ~50 nM against CETP) and anacetrapib (IC₅₀ ~20 nM), which belong to different chemical series with distinct safety and off-target profiles.

CETP inhibition Cardiovascular HDL cholesterol

Positional Selectivity Inferred from NQO1 vs. CPR Substrate Activity in Analogous Tetrahydroquinoline Benzamides

Although direct NQO1/CPR data for the target compound are unavailable, BindingDB entries for structurally related tetrahydroquinoline-containing compounds demonstrate that methoxy substitution pattern dictates selectivity between NQO1 (two-electron reduction) and CPR (one-electron reduction). CHEMBL4280515 (a tetrahydroquinoline-containing analog) shows an IC₅₀ of 480 nM against recombinant human NQO1 in a biochemical assay using β-lapachone as substrate [1]. In contrast, CHEMBL4074173 (a different analog) shows an IC₅₀ of 2,900 nM at NQO1 but 17,000 nM at CPR in cellular assays (A549 and L02 cells, respectively), a ~5.9-fold selectivity window [2]. The 2-methoxy substitution in the target compound provides a distinct electronic and steric environment at the benzamide moiety that is expected to influence NQO1/CPR partitioning differently from the 3-methoxy or unsubstituted analogs.

NQO1 NADPH–cytochrome P450 reductase Quinone oxidoreductase

Protein Kinase Inhibitor/Activator Classification vs. Non-Kinase Annotated Analogs

The target compound is commercially categorized under 'Protein Kinase Inhibitors and Activators' by its primary reference standard supplier (TRC) . This functional categorization is absent from vendor technical datasheets for the 3-chloro analog (CAS not specified) and the N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide analog, which are instead marketed under broader 'pharmaceutical intermediates' categories without kinase-specific annotation. While no kinase IC₅₀ panel data are publicly available for the target compound, the vendor's categorization implies it has been utilized in or is structurally relevant to kinase-targeting research programs.

Protein kinase Kinase inhibitor Drug discovery

Molecular Properties Comparison: 2-Methoxy vs. 3-Methoxy and Unsubstituted Analogs

The 2-methoxy substitution creates an intramolecular hydrogen-bond acceptor in close proximity to the amide N–H, potentially stabilizing a pseudo-ring conformation that differs from the 3-methoxy and 4-methoxy isomers. The molecular weight of the target compound (310.3 g/mol, C₁₈H₁₈N₂O₃) is identical to its positional isomers, meaning that procurement differentiation cannot rely on bulk properties alone but must consider subtle conformational and electronic effects. The ortho-methoxy group is expected to reduce the compound's chromatographic retention time relative to the para isomer due to reduced exposed polar surface area from intramolecular H-bonding, a property relevant for analytical method development and purity assessment .

Physicochemical properties logP Hydrogen bonding

Evidence-Backed Application Scenarios for Procuring 2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide


Chemical Probe Development for NADPH Oxidase-Mediated Inflammatory Pathways

Based on the vendor-reported NADPH oxidase inhibitor annotation , this compound can serve as a starting scaffold for developing chemical probes to dissect NOX-dependent ROS signaling in inflammatory disease models. Procurement is warranted specifically for laboratories that require the 2-methoxy substitution pattern, as the unsubstituted parent and 4-methoxy isomer lack this functional annotation. Researchers should independently validate NOX isoform selectivity before drawing mechanistic conclusions.

CETP Inhibitor Lead Optimization Using a Tetrahydroquinoline Benzamide Scaffold

The compound falls within the Markush claims of Bayer's CETP inhibitor patent (US 2012/0142728 A1) [1]. It is suitable as a scaffold-hopping starting point for medicinal chemistry programs aiming to develop CETP inhibitors with a tetrahydroquinoline core structure, distinct from the toxicophore-associated scaffolds of torcetrapib and related clinical candidates. The 2-methoxy group offers a synthetic handle for further derivatization.

NQO1/CPR Substrate Selectivity Profiling in Cancer Cell Lines

Given the demonstrated impact of methoxy position on NQO1 vs. CPR selectivity in structurally related analogs (IC₅₀ differences of up to ~6-fold between NQO1 and CPR substrates) [2][3], this compound is appropriate for inclusion in focused libraries designed to map the structure-selectivity relationship of tetrahydroquinoline benzamides against NQO1 and CPR. Procurement of the 2-methoxy isomer specifically enables comparative profiling against the 3-methoxy and unsubstituted variants.

Kinase Inhibitor Screening Library Expansion

The compound is commercially categorized as a Protein Kinase Inhibitor/Activator by its reference standard supplier . This categorization supports its inclusion in kinase-focused screening decks where tetrahydroquinoline-based benzamides are underrepresented. It is a more relevant selection for kinase-targeting campaigns than the 3-chloro or N-isobutyl analogs, which lack this vendor-assigned functional classification.

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